Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride
CAS No.:
Cat. No.: VC16534097
Molecular Formula: C6H8ClN3S
Molecular Weight: 189.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8ClN3S |
|---|---|
| Molecular Weight | 189.67 g/mol |
| IUPAC Name | imidazo[2,1-b][1,3]thiazol-3-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H7N3S.ClH/c7-3-5-4-10-6-8-1-2-9(5)6;/h1-2,4H,3,7H2;1H |
| Standard InChI Key | DNIADKFKHXBYJN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=CSC2=N1)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride consists of a bicyclic system where an imidazole ring is fused to a thiazole moiety. The methanamine group at position 3 is protonated as a hydrochloride salt, enhancing its solubility in polar solvents. Key structural features include:
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Fused Rings: The imidazole (five-membered, two nitrogen atoms) and thiazole (five-membered, one nitrogen and one sulfur atom) rings share two adjacent atoms, creating a planar, aromatic system.
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Substituents: The methanamine group (-CHNH) at position 3 contributes to basicity, while the hydrochloride counterion stabilizes the compound in solid and aqueous phases .
Physical and Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 189.67 g/mol |
| CAS Number | 1803605-47-1 |
| Density | Not reported |
| Melting Point | Not reported |
| Solubility | Likely soluble in polar solvents (e.g., water, ethanol) |
The absence of reported melting and boiling points suggests further experimental characterization is needed .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of imidazo[2,1-b]thiazole derivatives typically involves cyclocondensation reactions. For example, Jaberi and Noorizadeh (2012) demonstrated a method applicable to related compounds :
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Formation of 4,5-Dihydro-1H-imidazol-2-thiol: Reacting 1,2-diaminoethane with carbon disulfide in a water-ethanol solvent under reflux yields the intermediate thiol.
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Cyclization with Electrophiles: Treating the thiol with ethyl chloroacetate and aromatic aldehydes in acetic acid/sodium acetate generates fused imidazo-thiazolones.
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Functionalization: Subsequent reactions with hydroxylamine or other nucleophiles can introduce additional heterocyclic rings (e.g., isoxazoles) .
For imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride, analogous steps may involve:
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Amination: Introducing the methanamine group via nucleophilic substitution or reductive amination.
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Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .
Reaction Optimization
Critical parameters include:
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Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amination steps.
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Temperature: Reflux conditions (80–100°C) are often required for cyclization.
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Catalysts: Lewis acids (e.g., ZnCl) may accelerate ring-forming reactions .
Analytical Characterization
Spectroscopic Data
For related imidazo-thiazoles, the following spectral signatures are reported :
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IR Spectroscopy:
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: 1713 cm (ketone stretch).
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: 3048 cm (aromatic amine).
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NMR (300 MHz, CDCl):
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δ 3.70 ppm (t, Hz, 2H, CH).
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δ 7.20–8.10 ppm (m, aromatic protons).
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NMR: Signals at 150–165 ppm indicate sp-hybridized carbons in aromatic rings .
Elemental Analysis
Typical results for imidazo-thiazole derivatives :
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Calculated: C 46.62%, H 2.93%, N 9.06%, S 10.37%.
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Found: C 46.57%, H 2.86%, N 9.11%, S 10.32%.
Challenges and Future Directions
Knowledge Gaps
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain unstudied.
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Toxicity: Acute and chronic toxicity data are needed to assess safety.
Research Opportunities
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Structure-Activity Relationships (SAR): Modifying the methanamine substituent could enhance selectivity for biological targets.
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Formulation Studies: Developing nanoparticle- or liposome-based delivery systems may improve bioavailability.
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